molecular formula C15H13N3O2 B171863 (S)-Benzyl 2-azido-2-phenylethanoate CAS No. 113543-52-5

(S)-Benzyl 2-azido-2-phenylethanoate

Cat. No. B171863
CAS RN: 113543-52-5
M. Wt: 267.28 g/mol
InChI Key: DWFSGEMBCYIUIQ-AWEZNQCLSA-N
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Description

“(S)-Ethyl 2-azido-2-phenylethanoate” is a specialty product used for proteomics research applications . Its molecular formula is C10H11N3O2 and it has a molecular weight of 205.21 .


Molecular Structure Analysis

The molecular structure of “(S)-Ethyl 2-azido-2-phenylethanoate” can be represented by the SMILES notation: CCOC(=O)C@HN=[N+]=[N-] .


Physical And Chemical Properties Analysis

“(S)-Ethyl 2-azido-2-phenylethanoate” is a compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 .

properties

IUPAC Name

benzyl (2S)-2-azido-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c16-18-17-14(13-9-5-2-6-10-13)15(19)20-11-12-7-3-1-4-8-12/h1-10,14H,11H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFSGEMBCYIUIQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](C2=CC=CC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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